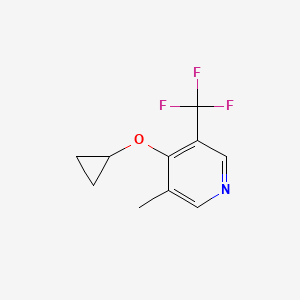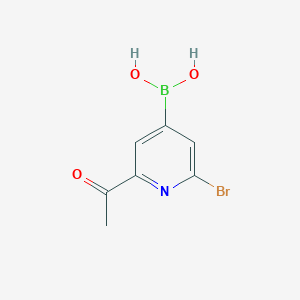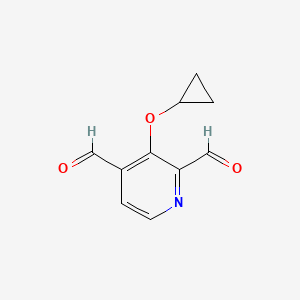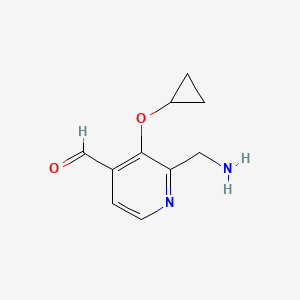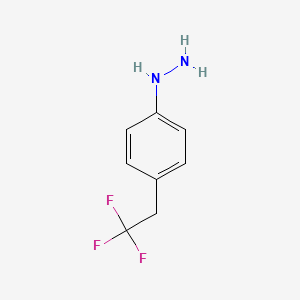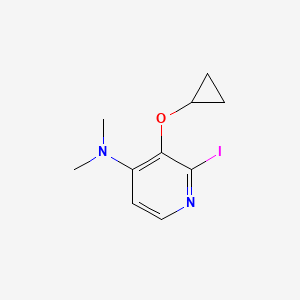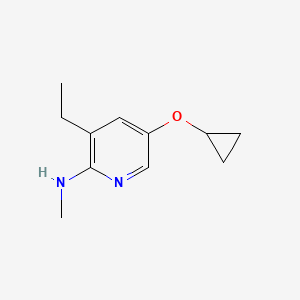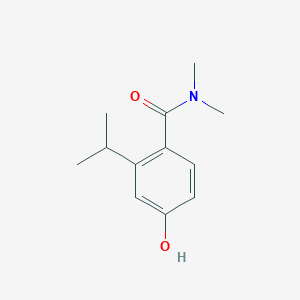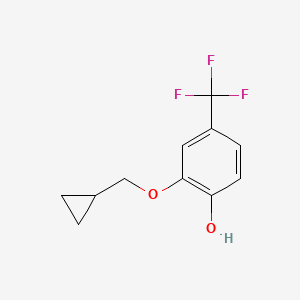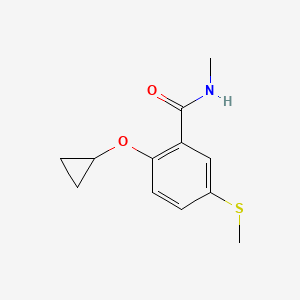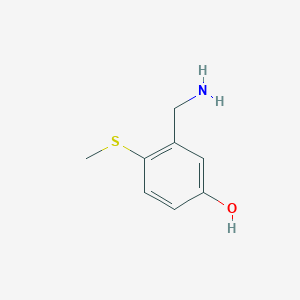
3-(Aminomethyl)-4-(methylthio)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-4-(methylsulfanyl)phenol is an organic compound that features a phenol group substituted with an aminomethyl group and a methylsulfanyl group. This compound is of interest due to its unique chemical structure, which imparts distinct properties and reactivity patterns.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-4-(methylsulfanyl)phenol can be achieved through several methods:
Nucleophilic Aromatic Substitution: One common method involves the reaction of 4-(methylsulfanyl)phenol with formaldehyde and ammonia under acidic conditions to introduce the aminomethyl group.
Reductive Amination: Another approach is the reductive amination of 4-(methylsulfanyl)benzaldehyde with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of phenolic compounds often involves large-scale processes such as:
Pyrolysis of Sodium Salt of Benzene Sulfonic Acid: This method involves the high-temperature decomposition of the sodium salt of benzene sulfonic acid to yield phenol derivatives.
Dow Process: This process involves the hydrolysis of chlorobenzene in the presence of sodium hydroxide at high temperatures and pressures.
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminomethyl)-4-(methylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated phenols and other substituted derivatives.
Aplicaciones Científicas De Investigación
3-(Aminomethyl)-4-(methylsulfanyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-(aminomethyl)-4-(methylsulfanyl)phenol involves its interaction with various molecular targets:
Molecular Targets: The phenol group can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways Involved: The compound may affect oxidative stress pathways by scavenging free radicals and reducing oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
3-(Aminomethyl)phenol: Lacks the methylsulfanyl group, resulting in different reactivity and properties.
4-(Methylsulfanyl)phenol: Lacks the aminomethyl group, affecting its biological activity and chemical behavior.
Uniqueness
3-(Aminomethyl)-4-(methylsulfanyl)phenol is unique due to the presence of both the aminomethyl and methylsulfanyl groups, which confer distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C8H11NOS |
|---|---|
Peso molecular |
169.25 g/mol |
Nombre IUPAC |
3-(aminomethyl)-4-methylsulfanylphenol |
InChI |
InChI=1S/C8H11NOS/c1-11-8-3-2-7(10)4-6(8)5-9/h2-4,10H,5,9H2,1H3 |
Clave InChI |
KQSMMBYEIQXWRL-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=C(C=C1)O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


